molecular formula C11H11BrClNO2 B1448609 (3-Bromo-5-chlorophenyl)(morpholino)methanone CAS No. 1327122-76-8

(3-Bromo-5-chlorophenyl)(morpholino)methanone

Cat. No.: B1448609
CAS No.: 1327122-76-8
M. Wt: 304.57 g/mol
InChI Key: PQHHUCXZBNRYQZ-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)(morpholino)methanone, also known as 3-BCPM, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless crystalline solid with a melting point of 200-202°C and a boiling point of 545°C. 3-BCPM has been widely studied due to its potential applications in a range of fields, including medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various compounds with structural similarities to (3-Bromo-5-chlorophenyl)(morpholino)methanone have been synthesized through multi-step procedures, demonstrating the feasibility of producing complex molecules with specific substituents and functional groups. For instance, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes involved a 7-step procedure starting from a related methanone compound (Zhang et al., 2014).

  • Chemical Reactivity : Studies on related bromophenol and chlorophenyl compounds provide insights into their chemical reactivity, such as the reaction of 2-bromo-5-nitrothiophene with morpholine, showing solvent effects on reaction rates (Harifi‐Mood & Mousavi-Tekmedash, 2013).

Antioxidant Properties

  • Potential Antioxidant Activity : Bromophenol derivatives, similar in structure to this compound, have been synthesized and shown to possess effective antioxidant power, suggesting potential applications in oxidative stress-related fields (Çetinkaya et al., 2012).

Antiproliferative and Antidepressive Activities

  • Anticancer Potential : Novel morpholine conjugated benzophenone analogues, which share structural features with this compound, have been synthesized and evaluated for antiproliferative activity against various neoplastic cells, showing significant anti-mitogenic activity (Al‐Ghorbani et al., 2017).

  • Antidepressive Effects : A compound structurally related to this compound, namely 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride, has been synthesized and shown to possess potent antidepressant activities in pharmacological studies (Guo Ya-nan, 2010).

Imaging Applications

  • Potential in Medical Imaging : The synthesis of compounds like (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-[11C]methoxyphenyl)(morpholino)methanone, related to this compound, indicates potential applications in positron emission tomography (PET) imaging for Parkinson's disease (Wang et al., 2017).

Properties

IUPAC Name

(3-bromo-5-chlorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHHUCXZBNRYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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